[Oxido(oxo)(15N)(15N)azaniumyl]methane
Description
[Oxido(oxo)(15N)(15N)azaniumyl]methane is a nitrogen-enriched compound featuring dual <sup>15</sup>N isotopes within its azaniumyl (NH3<sup>+</sup>) groups, combined with oxygen-based functional groups (oxido and oxo). The compound’s hypothesized behavior is inferred from structurally or functionally analogous <sup>15</sup>N-labeled compounds, such as urea, ammonium salts, and organic fertilizers .
Properties
IUPAC Name |
[oxido(oxo)(15N)(15N)azaniumyl]methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO2/c1-2(3)4/h1H3/i2+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGJENNIWJXYER-VQEHIDDOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.033 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Oxido(oxo)(15N)(15N)azaniumyl]methane typically involves the reaction of nitrogen-15 labeled ammonia with formaldehyde under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to facilitate the formation of the oxo groups. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a steady supply of the compound, which is essential for its various applications in research and development.
Chemical Reactions Analysis
Types of Reactions
[Oxido(oxo)(15N)(15N)azaniumyl]methane undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The oxo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo compounds, while reduction may produce amines or other nitrogen-containing compounds.
Scientific Research Applications
[Oxido(oxo)(15N)(15N)azaniumyl]methane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in labeling studies to trace nitrogen pathways in biological systems.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which [Oxido(oxo)(15N)(15N)azaniumyl]methane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The nitrogen isotopes play a crucial role in these interactions, providing insights into the compound’s behavior and effects.
Comparison with Similar Compounds
Nitrogen Use Efficiency (NUE)
Comparative studies of <sup>15</sup>N-labeled compounds reveal significant differences in NUE based on chemical form and application method. While direct data for [Oxido(oxo)(15N)(15N)azaniumyl]methane are unavailable, its ammonium-like structure suggests similarities to <sup>15</sup>N-labeled mineral fertilizers and organic slurries:
Plant Uptake and Translocation
The distribution of <sup>15</sup>N in plants varies with compound type and application timing:
- <sup>15</sup>N-Labeled Urea (Foliar): 70% of absorbed N translocated to grains in maize . Leaf position affects allocation; mid-canopy leaves optimize nutrient redistribution .
- <sup>15</sup>N-Labeled Slurry :
- [Inferred for Target Compound] :
Soil Residual Dynamics
Post-harvest soil analysis of <sup>15</sup>N compounds shows contrasting fates:
Research Findings and Implications
Mineral vs. Organic <sup>15</sup>N Sources : Mineral fertilizers exhibit higher short-term NUE, while organic forms (e.g., slurry) contribute to long-term soil fertility but require microbial activity for N release . The target compound’s hybrid structure (oxido/oxo + ammonium) may balance these traits.
Foliar Application Efficiency : <sup>15</sup>N urea achieves 75% recovery in maize grains, surpassing root-applied equivalents . If the target compound is foliar-compatible, similar efficiency gains are plausible.
Isotopic Precision: Dual <sup>15</sup>N labeling could reduce background noise in tracer studies, improving accuracy in N flux models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
